Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]-
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Overview
Description
Ethanol, 2-[(3-bromobicyclo[321]oct-3-en-2-yl)oxy]- is a complex organic compound characterized by the presence of a brominated bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]- typically involves the bromination of a bicyclic precursor followed by an etherification reaction. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide in the presence of a solvent like dichloromethane. The etherification step involves the reaction of the brominated intermediate with ethanol under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(3-bromobicyclo[3.2.1]oct-3-en-2-yl)oxy]- involves its interaction with specific molecular targets. The bromine atom and bicyclic structure play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromobicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the ethanol moiety.
3-Bromobicyclo[3.2.1]oct-3-en-6-yl formate: Another brominated bicyclic compound with different functional groups.
Uniqueness
Ethanol, 2-[(3-bromobicyclo[321]oct-3-en-2-yl)oxy]- is unique due to its specific combination of a brominated bicyclic structure and an ethanol moiety
Properties
CAS No. |
61692-15-7 |
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Molecular Formula |
C10H15BrO2 |
Molecular Weight |
247.13 g/mol |
IUPAC Name |
2-[(3-bromo-2-bicyclo[3.2.1]oct-3-enyl)oxy]ethanol |
InChI |
InChI=1S/C10H15BrO2/c11-9-6-7-1-2-8(5-7)10(9)13-4-3-12/h6-8,10,12H,1-5H2 |
InChI Key |
MLGKWZCCTPNIJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=C(C2OCCO)Br |
Origin of Product |
United States |
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